

An In-depth Technical Guide to 3,3-Dimethyl-2-pyrrolidinone

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Compound of Interest

Compound Name: 3,3-Dimethyl-2-pyrrolidinone

CAS No.: 4831-43-0

Cat. No.: B1352183

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This guide provides a comprehensive technical overview of **3,3-Dimethyl-2-pyrrolidinone** (CAS No. 4831-43-0), a heterocyclic compound of growing interest in chemical synthesis and pharmaceutical development. This document is intended for researchers, scientists, and drug development professionals, offering insights into its properties, synthesis, and potential applications.

Core Identification and Chemical Identity

3,3-Dimethyl-2-pyrrolidinone is a derivative of 2-pyrrolidinone, a five-membered lactam. The gem-dimethyl substitution at the C3 position significantly influences its chemical and physical properties compared to the parent pyrrolidinone structure. This substitution introduces steric hindrance that can direct reaction pathways and alter the molecule's conformational preferences, a key consideration in rational drug design.^{[1][2]}

Identifier	Value	Source
CAS Number	4831-43-0	[3][4][5][6][7][8]
Molecular Formula	C ₆ H ₁₁ NO	[3][4][6]
Molecular Weight	113.16 g/mol	[3][4][5][6]
IUPAC Name	3,3-dimethylpyrrolidin-2-one	[3]
Synonyms	3,3-Dimethyl-2-pyrrolidone, 3,3-Dimethyl-2-oxopyrrolidine	[3]
InChI Key	IYZVTTRRGCJXGK- UHFFFAOYSA-N	[5]

Physicochemical Properties

The compound is typically a colorless to pale yellow solid at room temperature.[3][4][5] Its solubility in both water and various organic solvents makes it a versatile building block and potential solvent in a range of chemical processes.[3][9] The gem-dimethyl group contributes to a higher melting point compared to simpler liquid pyrrolidones.

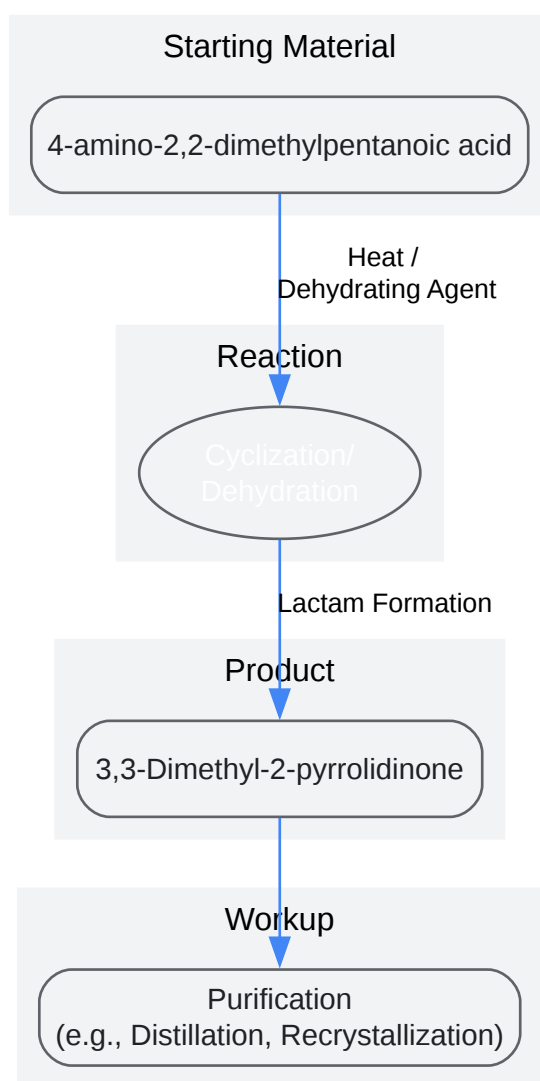
Property	Value	Source
Physical Form	Solid	[4][5]
Melting Point	65-67 °C	[4]
Boiling Point	~212-245 °C (estimated)	
Density	~1.022 g/cm ³ (estimated)	[9]
Purity	Typically ≥95%	[3][5][7]
Storage	Sealed in a dry environment at 2-8°C	[5]

Synthesis and Reactivity

Synthetic Pathways

The synthesis of **3,3-dimethyl-2-pyrrolidinone** is not as widely documented as that of its parent scaffold. However, a plausible and logical synthetic route involves the cyclization of a functionalized acyclic precursor. One reported method involves the intramolecular cyclization of 4-amino-2,2-dimethylpentanoic acid.[9]

A generalized workflow for such a synthesis is outlined below. The choice of cyclizing agent and reaction conditions is critical to favor the intramolecular lactamization over intermolecular polymerization. Heat or a dehydrating agent is typically employed to drive the reaction.



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Caption: Generalized synthetic workflow for **3,3-Dimethyl-2-pyrrolidinone**.

Chemical Reactivity

The reactivity of **3,3-Dimethyl-2-pyrrolidinone** is governed by the functional groups present: the secondary amide (lactam) and the aliphatic backbone.[3]

- **N-H Acidity and Alkylation:** The proton on the nitrogen is weakly acidic and can be removed by a strong base, allowing for N-alkylation or N-acylation to introduce various substituents. This is a common strategy in drug discovery to modulate properties like solubility and target binding.[1]
- **Carbonyl Reactivity:** The carbonyl group is susceptible to reduction by strong reducing agents like lithium aluminum hydride to yield 3,3-dimethylpyrrolidine.
- **Ring Stability:** The lactam ring is generally stable but can be opened by hydrolysis under strong acidic or basic conditions.

The compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[4]

Role in Pharmaceutical Research and Development

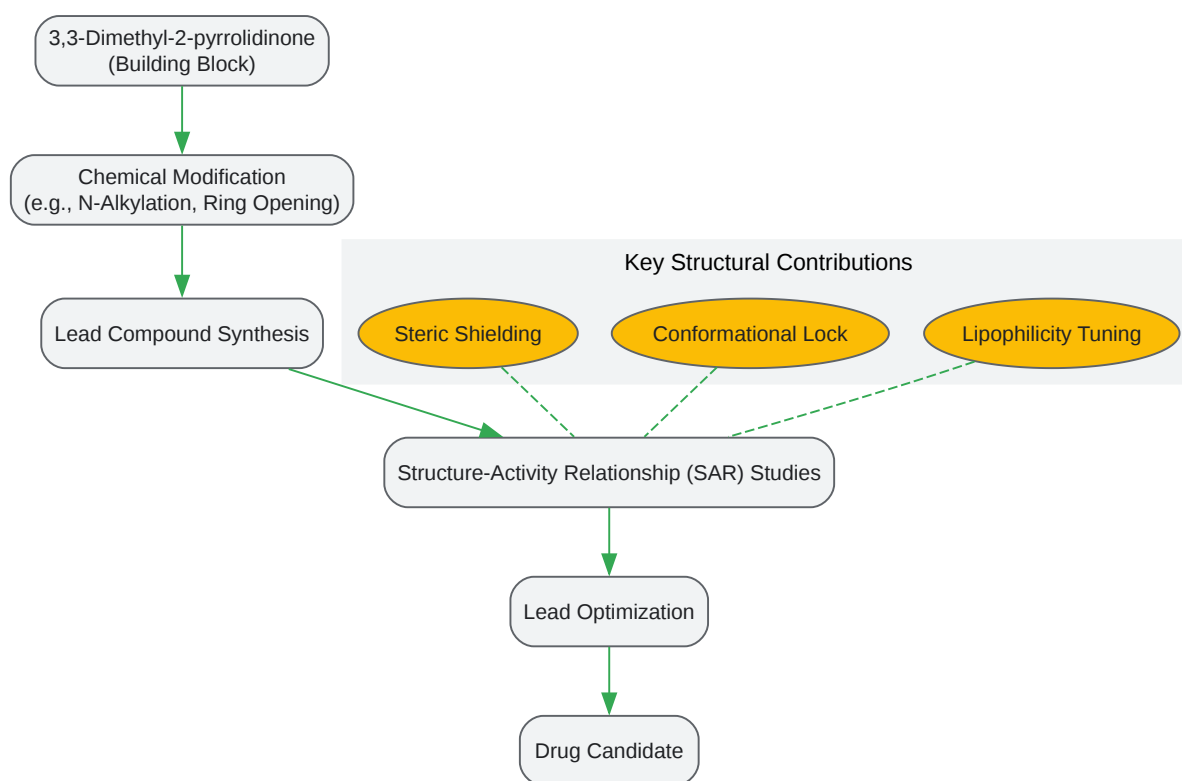
The pyrrolidinone core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2][10] These structures are valued for their ability to serve as rigid templates that can present substituents in a well-defined three-dimensional orientation, which is crucial for specific interactions with biological targets. The sp³-rich nature of the saturated ring is often favored in modern drug discovery to improve properties such as solubility and metabolic stability.[1]

While specific, high-profile drug candidates directly incorporating the **3,3-dimethyl-2-pyrrolidinone** moiety are not extensively documented in publicly available literature, its utility lies as a versatile chemical intermediate.[3] The gem-dimethyl group can serve as a key structural element to:

- **Provide Steric Blockade:** Shielding adjacent functional groups from metabolic enzymes, potentially increasing the drug's half-life.
- **Induce a Specific Conformation:** Locking the five-membered ring into a particular "pucker" or conformation that may be optimal for binding to a target protein.

- Enhance Lipophilicity: The two methyl groups increase the molecule's lipophilicity, which can be tuned to optimize cell membrane permeability.

Its role as a building block allows for its incorporation into more complex molecules targeting a range of diseases, including those affecting the central nervous system, as well as infectious and inflammatory conditions.[1][10]



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